molecular formula C6H11NO2 B3057501 N-(2-methoxyethyl)acrylamide CAS No. 81666-02-6

N-(2-methoxyethyl)acrylamide

Cat. No.: B3057501
CAS No.: 81666-02-6
M. Wt: 129.16 g/mol
InChI Key: KIHJKWNSLAKEPK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)acrylamide: is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 2-methoxyethyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of thermoresponsive polymers.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-methoxyethyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The available literature does not provide a thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-methoxyethyl)acrylamide can be synthesized through the reaction of acryloyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)acrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is a thermoresponsive polymer.

    Substitution Reactions: The methoxyethyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization process.

    Substitution Reactions: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Polymerization: The major product is poly(this compound).

    Substitution Reactions: Depending on the reagents used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-(2-methoxyethyl)acrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N,N-dimethylacrylamide: Another acrylamide derivative used in polymer synthesis.

    N,N-bis(2-ethoxyethyl)acrylamide: Similar in structure but with ethoxyethyl groups instead of methoxyethyl.

Uniqueness: N-(2-methoxyethyl)acrylamide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful for creating thermoresponsive polymers with precise control over their phase transition temperatures .

Properties

IUPAC Name

N-(2-methoxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHJKWNSLAKEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475058
Record name N-(2-methoxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81666-02-6
Record name N-(2-methoxyethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N-Diisopropylethylamine (3.21 g, 25 mmol) was added to a stirred, ice-cooled solution of acryloyl chloride (2.25 g, 25 mmol) in dichloromethane (30 ml) under nitrogen followed, 2 minutes later, by 2-methoxyethylamine (1.92 g, 25.6 mmol) added dropwise over 1 hour. The cooling bath was removed, then the reaction mixture stirred for 18 hours at room temperature and washed twice with water. The combined aqueous washings were saturated with sodium chloride and exhaustively extracted with dichloromethane. All the dichloromethane solutions were combined, washed twice with 2M aqueous sodium carbonate solution, dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a solvent gradient of ethanol: dichloromethane (0:100 to 5:95), to yield the required amide as an oil. Rf 0.63 (SS 7). Found: C,54.97; H,9.24; N,10.68. C6H11NO2 ; 0.10 H2O requires C,55.04; H,8.62; N,10.70%. LRMS: m/z 130.4 (M+1)+.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Methoxyethylamine (44.6 g), ethyl acetate (100 mL) and triethylamine (50.6 g) were introduced into a 300 mL flask equipped with a dropping funnel and a magnetic stirrer. The flask was immersed in an ice bath and the contents of the flask were stirred as nitrogen gas was being introduced. Acryloyl chloride (45.3 g) was introduced into the dropping funnel and was added dropwise over a period of approximately one hour. After the dropwise addition was completed, stirring was continued for 1 hour at room temperature. The salt, which was separated out by suction filtration using celite, was separated by filtration, after which low boiling point components were removed with a rotary vacuum evaporator. Purification was performed by distillation under reduced pressure and N-(2-methoxyethyl)acrylamide was obtained as a colorless transparent liquid.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
solvent
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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